molecular formula C13H19NO2 B3133559 Ethyl 3-[(2-phenylethyl)amino]propanoate CAS No. 3936-54-7

Ethyl 3-[(2-phenylethyl)amino]propanoate

Cat. No. B3133559
CAS RN: 3936-54-7
M. Wt: 221.29 g/mol
InChI Key: BWGWNMRMEDERRE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Esters, including Ethyl 3-[(2-phenylethyl)amino]propanoate, can participate in a variety of chemical reactions. They can undergo hydrolysis to form alcohols and acids . They can also participate in condensation reactions .

Scientific Research Applications

Structure and Properties

Ethyl 3-[(2-phenylethyl)amino]propanoate is an ester, a class of organic compounds that contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom .

Production

Esters are produced by the reaction of acids with alcohols . For example, the ester ethyl acetate is formed when acetic acid reacts with ethanol .

Solubility and Boiling Points

Esters are polar molecules and can engage in hydrogen bonding with water molecules, making esters of low molar mass somewhat soluble in water . They have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Aroma and Flavoring Agents

Unlike carboxylic acids, esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . Both natural and synthetic esters are used in perfumes and as flavoring agents .

Solvents

Esters are common solvents. Ethyl acetate, for example, is used to extract organic solutes from aqueous solutions, such as removing caffeine from coffee . It is also used to remove nail polish and paint .

Food and Beverage Industry

In the food and beverage industry, esters play a crucial role in contributing to the aroma of products. For example, ethyl 3-[(2-phenylethyl)amino]propanoate is one of the aroma-active compounds found in Xi baijiu, a type of Chinese distilled spirit .

Interaction with Other Compounds

In a study on the perceptual interactions between sulfur compounds and esters, it was found that certain sulfur compounds had masking and additive effects on the aroma of esters .

Lacquers and Coatings

Cellulose nitrate is dissolved in ethyl acetate and butyl acetate to form lacquers . This application is particularly relevant in the production of coatings and finishes.

properties

IUPAC Name

ethyl 3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)9-11-14-10-8-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWNMRMEDERRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-phenylethyl)amino]propanoate

Synthesis routes and methods

Procedure details

Phenylethyl amine (10 g) was dissolved in EtOH (50 ml) and then treated with acrylic acid ethyl ester (8.3 g) dropwise under argon at RT. The resulting mixture was allowed to stir over night and was evaporated and dried in vacuo. The residue (18.9 g) was used without further purification. Colorless liquid, MS (ESI): 222.3 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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